![molecular formula C15H15N5O B14185331 Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-24-5](/img/structure/B14185331.png)
Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrrolo[2,3-b]pyridine moieties, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- typically involves the reaction of appropriate pyridine and pyrrolo[2,3-b]pyridine derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolo[2,3-b]pyridine rings using halogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. They can interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific biological pathways, offering new avenues for treatment.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
- Urea, N-(2-pyridinylmethyl)-N’-(1H-indol-3-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-benzimidazol-2-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-
Uniqueness
Compared to these similar compounds, Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity. The presence of both pyridine and pyrrolo[2,3-b]pyridine rings allows for diverse interactions and applications.
特性
CAS番号 |
858117-24-5 |
|---|---|
分子式 |
C15H15N5O |
分子量 |
281.31 g/mol |
IUPAC名 |
1-(pyridin-2-ylmethyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C15H15N5O/c21-15(20-10-12-4-1-2-6-16-12)19-9-11-8-18-14-13(11)5-3-7-17-14/h1-8H,9-10H2,(H,17,18)(H2,19,20,21) |
InChIキー |
GNTBUBYNPJOYFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)NCC2=CNC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
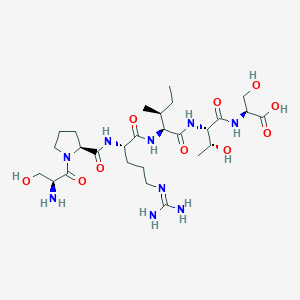

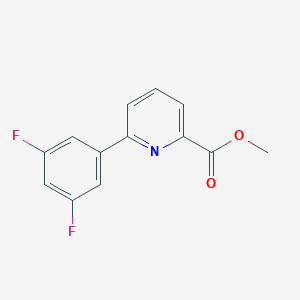
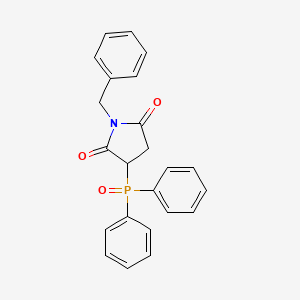
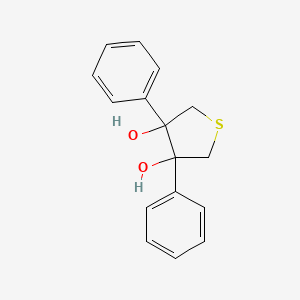


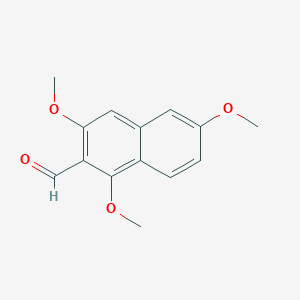
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
